5-(2,5-Dimethylphenyl)-2-methylphenol
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Overview
Description
5-(2,5-Dimethylphenyl)-2-methylphenol: is an organic compound with a complex aromatic structure It is characterized by the presence of a phenol group substituted with two methyl groups at the 2 and 5 positions, and an additional methyl group at the 2 position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(2,5-Dimethylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2,5-dimethylphenol is reacted with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
5-(2,5-Dimethylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
5-(2,5-Dimethylphenyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic properties, including antioxidant and antimicrobial activities, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)-2-methylphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The compound’s aromatic structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially modulating their function.
Comparison with Similar Compounds
2,5-Dimethylphenol: Lacks the additional methyl group at the 2 position of the phenyl ring.
2,4-Dimethylphenol: Has a different substitution pattern on the phenyl ring.
3,5-Dimethylphenol: Substituents are located at different positions on the phenyl ring.
Uniqueness:
5-(2,5-Dimethylphenyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-4-5-11(2)14(8-10)13-7-6-12(3)15(16)9-13/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANCYAKGJCHJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683710 |
Source
|
Record name | 2',4,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-63-2 |
Source
|
Record name | 2',4,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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